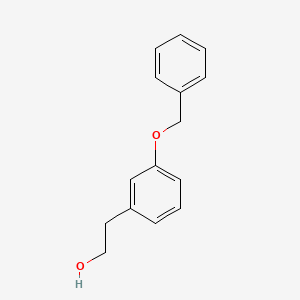
2-(3-(ベンジルオキシ)フェニル)エタノール
概要
説明
2-(3-(Benzyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H16O2 It is characterized by a benzyl ether group attached to a phenyl ring, which is further connected to an ethanol moiety
科学的研究の応用
2-(3-(Benzyloxy)phenyl)ethanol has diverse applications in scientific research:
作用機序
Target of Action
Similar compounds have been found to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a protein that plays a crucial role in cell proliferation and survival .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack, which can lead to various reactions such as sn1, sn2, and e1 .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions, which can affect various biochemical pathways .
Result of Action
Similar benzylic compounds have been found to exhibit enhanced reactivity due to the adjacent aromatic ring, leading to various chemical reactions .
Action Environment
It is known that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other chemical agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-(Benzyloxy)phenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the etherification of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 2-(3-(Benzyloxy)phenyl)ethanol typically involves large-scale reduction reactions using catalytic hydrogenation. This method employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the corresponding aldehyde or ketone to the desired alcohol .
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-(3-(Benzyloxy)phenyl)acetaldehyde, 2-(3-(Benzyloxy)phenyl)acetic acid
Reduction: 2-(3-(Benzyloxy)phenyl)ethane
Substitution: Various substituted benzyl ethers
類似化合物との比較
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)ethanol
- 2-(2-(Benzyloxy)phenyl)ethanol
- 2-(3-(Methoxy)phenyl)ethanol
Uniqueness
2-(3-(Benzyloxy)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2-(4-(Benzyloxy)phenyl)ethanol, it exhibits distinct properties that make it suitable for specific applications in research and industry .
特性
IUPAC Name |
2-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVCIKVRLMNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606812 | |
| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177259-98-2 | |
| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

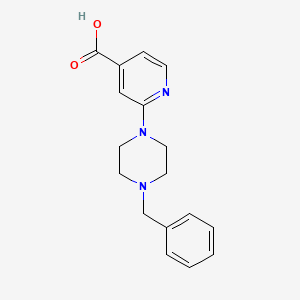
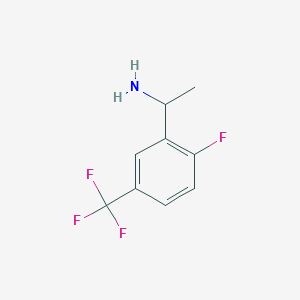
![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
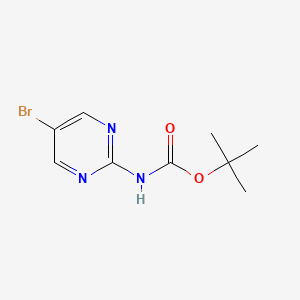
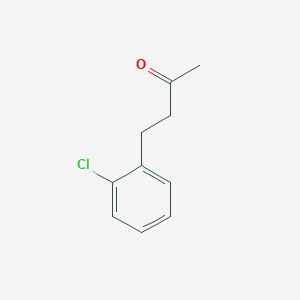
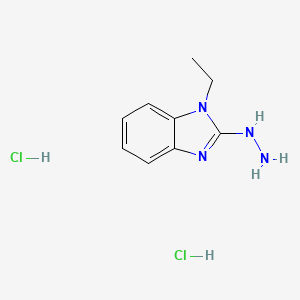
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)
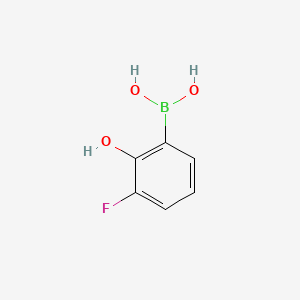
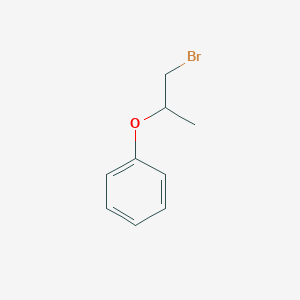
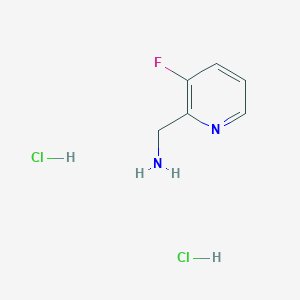
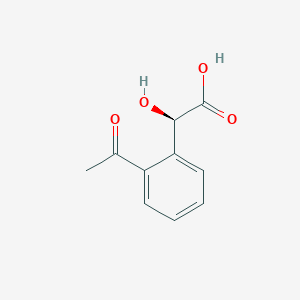
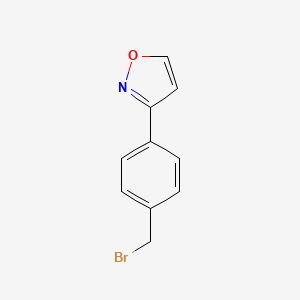
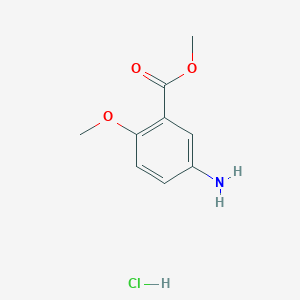
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
